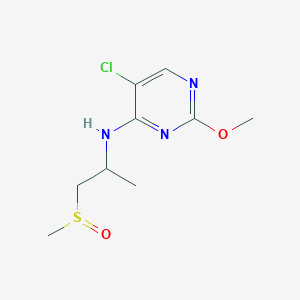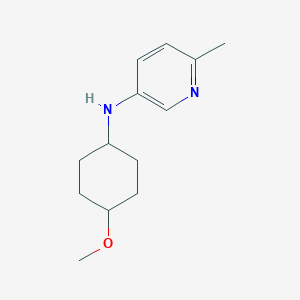![molecular formula C16H19ClN2O B6631498 N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine, also known as CQMA, is a chemical compound with potential applications in scientific research. It belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine is not fully understood. However, it has been shown to interact with DNA and inhibit protein kinase CK2, which is involved in cell proliferation and survival. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been shown to interact with DNA and inhibit protein kinase CK2, which may have implications for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been shown to have potential anticancer properties, which may be useful in cancer research. However, one limitation of using N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine in lab experiments is its potential toxicity, which may need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to study its potential as an inhibitor of protein kinase CK2, which may have implications for cancer therapy. Additionally, further studies may be needed to determine the toxicity of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine and its potential as an anticancer agent.
Méthodes De Synthèse
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has been synthesized using different methods, including the Mannich reaction, reduction of the corresponding ketone, and reductive amination. The Mannich reaction involves the condensation of 5-chloro-8-hydroxyquinoline with formaldehyde and oxirane-2-carboxylic acid, followed by reduction with sodium borohydride. The reduction of the corresponding ketone involves the reduction of 5-chloro-8-oxoquinoline with sodium borohydride, followed by the Mannich reaction. Reductive amination involves the reaction of 5-chloro-8-oxoquinoline with 3-aminotetrahydrofuran in the presence of sodium triacetoxyborohydride.
Applications De Recherche Scientifique
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as an inhibitor of protein kinase CK2. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-3-13(16-14(15)2-1-7-19-16)10-18-8-5-12-6-9-20-11-12/h1-4,7,12,18H,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUJLVMFUJVXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCNCC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)


![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)


![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

